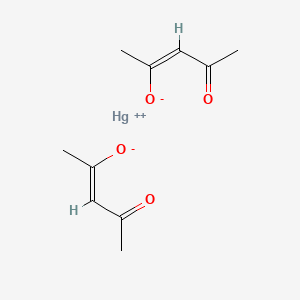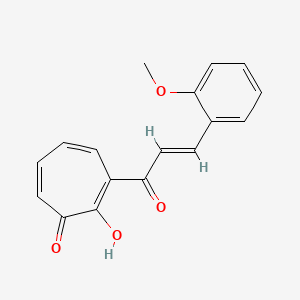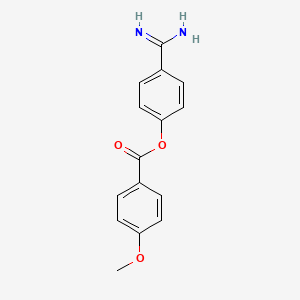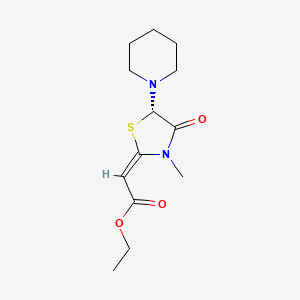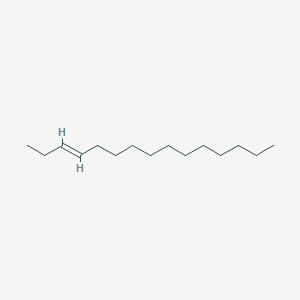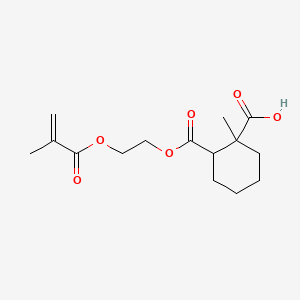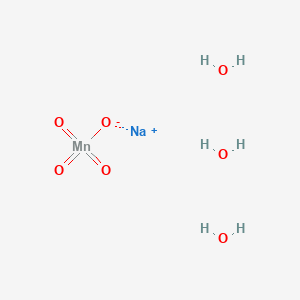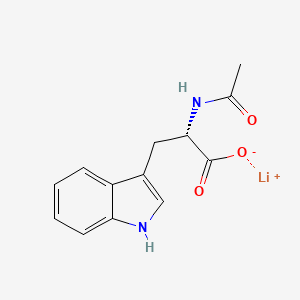
Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EC 700-416-9, also known by its CAS number 92700-68-0, is a chemical compound registered under the European Chemicals Agency (ECHA). This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EC 700-416-9 involves several synthetic routes. One common method includes the oligomerisation and alkylation of 2-phenylpropene and phenol. This process typically requires specific reaction conditions such as controlled temperature and the presence of catalysts to ensure the desired product is formed .
Industrial Production Methods
In industrial settings, the production of EC 700-416-9 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment to maintain the required temperature and pressure conditions, along with continuous monitoring to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
EC 700-416-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield hydrogenated products .
Scientific Research Applications
EC 700-416-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of EC 700-416-9 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to EC 700-416-9 include:
- 2,4,6-tri-tert-butylphenol
- 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one .
Uniqueness
EC 700-416-9 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in different scientific and industrial contexts set it apart from similar compounds .
Properties
CAS No. |
92700-68-0 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
benzyl N-[5-[acetyl(hydroxy)amino]pentyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-13(18)17(20)11-7-3-6-10-16-15(19)21-12-14-8-4-2-5-9-14/h2,4-5,8-9,20H,3,6-7,10-12H2,1H3,(H,16,19) |
InChI Key |
DXFYIBHRRGRJGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


